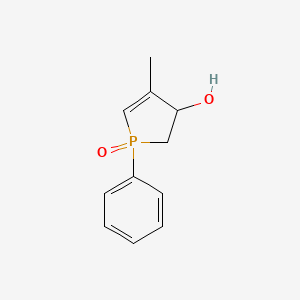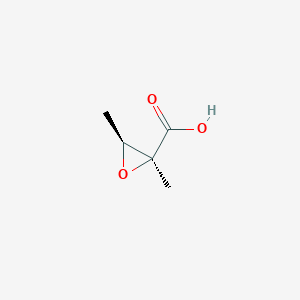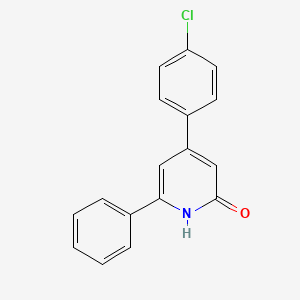
1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)- is a chemical compound with the molecular formula C7H16O9S3. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is a derivative of 1,2,4-butanetriol, which is an alcohol with three hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol,1,2,4-trimethanesulfonate can be synthesized through several methods. One common method involves the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of 1,2,4-Butanetriol,1,2,4-trimethanesulfonate often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Butanetriol,1,2,4-trimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonate esters.
Reduction: Reduction reactions can convert it back to 1,2,4-butanetriol.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonate esters, while reduction produces 1,2,4-butanetriol .
Wissenschaftliche Forschungsanwendungen
1,2,4-Butanetriol,1,2,4-trimethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,2,4-Butanetriol,1,2,4-trimethanesulfonate exerts its effects involves its interaction with various molecular targets. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups in the parent 1,2,4-butanetriol structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
1,2,4-Butanetriol trinitrate: A nitrate ester derivative used in propellants.
Glycerol: A similar triol with three hydroxyl groups but different chemical properties.
Uniqueness
1,2,4-Butanetriol,1,2,4-trimethanesulfonate is unique due to the presence of methanesulfonate groups, which impart distinct chemical reactivity compared to other triols like glycerol. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Eigenschaften
Molekularformel |
C7H16O9S3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
[(3R)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate |
InChI |
InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
YJIUOKPKBPEIMF-SSDOTTSWSA-N |
Isomerische SMILES |
CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)OS(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
